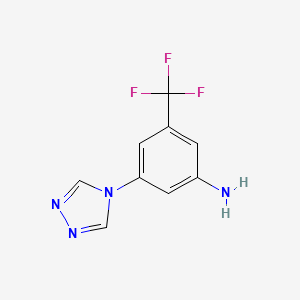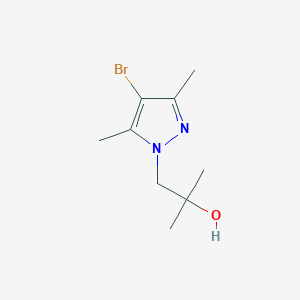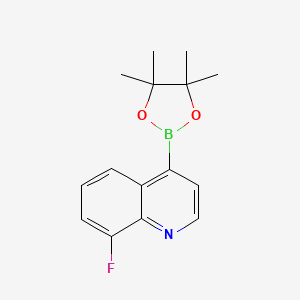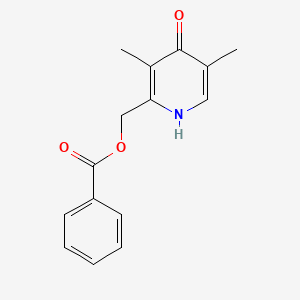
6-Deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D: is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H13NO, is characterized by a tricyclic structure that includes a nitrogen atom in the central ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or selenium dioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Various reduced derivatives depending on the specific conditions used.
Substitution: Substituted carbazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research due to its structural similarity to naturally occurring alkaloids. It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, the compound can increase acetylcholine levels, potentially improving cognitive function in neurological disorders.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrocarbazole: A structurally similar compound with a hydrogen atom instead of a methyl group at the 9-position.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another derivative with a methyl group at the 6-position.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A carboxylic acid derivative of the tetrahydrocarbazole.
Uniqueness: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-D is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 9-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Propiedades
Fórmula molecular |
C13H15N |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
6-deuterio-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3/i2D |
Clave InChI |
LXRZSWPAXJBXQM-VMNATFBRSA-N |
SMILES isomérico |
[2H]C1=CC=C2C(=C1)C3=C(N2C)CCCC3 |
SMILES canónico |
CN1C2=C(CCCC2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)






![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)


